4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2,2,6-trimethyl-
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Overview
Description
1-Acetyl-2,2,6-trimethyl-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2,2,6-trimethyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-2,2,6-trimethyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, 1-Acetyl-2,2,6-trimethyl-2,3-dihydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or dyes. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,2,6-trimethyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The specific pathways involved depend on the nature of the target and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
2-Methylquinoline: A derivative with similar reactivity.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness
1-Acetyl-2,2,6-trimethyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its acetyl and trimethyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
828939-19-1 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-acetyl-2,2,6-trimethyl-3H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO2/c1-9-5-6-12-11(7-9)13(17)8-14(3,4)15(12)10(2)16/h5-7H,8H2,1-4H3 |
InChI Key |
NSJGOEMSZCKMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2=O)(C)C)C(=O)C |
Origin of Product |
United States |
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